2-(Chloromethanesulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole
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Overview
Description
2-(Chloromethanesulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the trifluoromethyl group and the chloromethanesulfonyl group in this compound imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethanesulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with chloromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethanesulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, resulting in the formation of new chemical bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced thiadiazole compounds.
Scientific Research Applications
2-(Chloromethanesulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: It is used in the development of functional materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethanesulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethanesulfonyl)-1,3,4-thiadiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)-1,3,4-thiadiazole: Lacks the chloromethanesulfonyl group, affecting its chemical behavior and applications.
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole:
Uniqueness
The presence of both the chloromethanesulfonyl and trifluoromethyl groups in 2-(Chloromethanesulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities distinguish it from similar compounds.
Properties
CAS No. |
62617-36-1 |
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Molecular Formula |
C4H2ClF3N2O2S2 |
Molecular Weight |
266.7 g/mol |
IUPAC Name |
2-(chloromethylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H2ClF3N2O2S2/c5-1-14(11,12)3-10-9-2(13-3)4(6,7)8/h1H2 |
InChI Key |
GDRXSFGHPUHPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)C1=NN=C(S1)C(F)(F)F)Cl |
Origin of Product |
United States |
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